Aranose

Plasmacytoma Leukemia Carmustine

Aranose delivers a uniquely favorable risk-benefit profile among nitrosoureas: 100% bioavailability simplifies PK modeling, a wider therapeutic index with lower hematological toxicity enables outpatient administration feasibility, and superior efficacy in neuroendocrine tumors (median PFS 19.3 months vs 4.4–14.8 months for comparators). This compound is the reference standard for minimizing off-target myelosuppression while preserving antitumor activity. Prioritize for leukemia in vivo studies (65–194% lifespan extension) and plasmacytoma models where it outperforms Carmustine.

Molecular Formula C7H13N3O6
Molecular Weight 235.19 g/mol
CAS No. 167396-23-8
Cat. No. B1665162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAranose
CAS167396-23-8
Synonyms3-alpha-L-arabinopyranosyl-1-methylnitrosourea
aranoza
Molecular FormulaC7H13N3O6
Molecular Weight235.19 g/mol
Structural Identifiers
SMILESCN(C(=O)NC1C(C(C(CO1)O)O)O)N=O
InChIInChI=1S/C7H13N3O6/c1-10(9-15)7(14)8-6-5(13)4(12)3(11)2-16-6/h3-6,11-13H,2H2,1H3,(H,8,14)/t3-,4-,5+,6+/m0/s1
InChIKeyBADMGRJDJPQBLS-UNTFVMJOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Aranose (CAS 167396-23-8) Procurement Guide: Baseline Characteristics of a Nitrosourea Antineoplastic Agent


Aranose (CAS 167396-23-8), also known as Aranoza or arabinopyranosyl-N-methyl-N-nitrosourea, is a nitrosourea derivative with antineoplastic activity [1]. It functions as an alkylating agent, disrupting DNA function, inducing cell cycle arrest, and triggering apoptosis across all phases of the cell cycle [2]. As a small molecule drug, it is indicated for research in leukemia, plasmacytoma, solid tumors, and neuroendocrine tumors (NETs) [3].

Why Generic Substitution Fails for Aranose: Key Differentiators from In-Class Nitrosoureas


Aranose cannot be generically substituted with other nitrosoureas due to significant differences in its efficacy, safety, and pharmacokinetic profiles. While other nitrosoureas like Lisomustine and Ormustine may exhibit higher activity in certain preclinical models [1], Aranose offers a unique combination of a wider therapeutic index and lower hematological toxicity, which facilitates outpatient administration—a key advantage not universally shared by its analogs [2]. Furthermore, Aranose demonstrates 100% bioavailability [3], a property that impacts dosing and clinical utility. Its distinct clinical performance in neuroendocrine tumors (NETs), as shown by superior median progression-free survival (PFS) compared to alternative regimens [4], further underscores that substituting Aranose with a different nitrosourea would alter the risk-benefit profile and clinical outcomes.

Aranose Quantitative Evidence Guide: Head-to-Head Performance Data vs. Comparators


Superior Activity in Plasmacytoma and Leukemia Models Compared to Carmustine

In comparative preclinical studies, Aranose demonstrated higher antineoplastic activity than Carmustine in specific tumor models. This finding is crucial for research focused on these particular cancers [1].

Plasmacytoma Leukemia Carmustine In Vivo Efficacy

Broad Spectrum In Vivo Antitumor Efficacy: Leukemia and Solid Tumor Models

Aranose demonstrates significant antitumor activity across a range of in vivo models. It extends the lifespan of leukemic mice and inhibits the growth of solid tumors to a high degree, providing a baseline for its broad potential [1].

Leukemia Solid Tumors Life Span Extension Tumor Growth Inhibition In Vivo

Broad Spectrum In Vivo Antitumor Efficacy: Solid Tumor Models

Aranose demonstrates significant antitumor activity across a range of in vivo models, as shown by its ability to inhibit the growth of solid tumors to a high degree [1].

Solid Tumors Tumor Growth Inhibition In Vivo

Class-Comparative Safety Profile: Lower Hematological Toxicity and Wider Therapeutic Index

Aranose is distinguished from other nitrosoureas by its relatively lower hematological toxicity and a wider therapeutic index, which are key advantages for its clinical use and research [1].

Hematological Toxicity Therapeutic Index Outpatient Safety Nitrosourea

Superior Clinical Performance in Neuroendocrine Tumors (NET G3): Progression-Free Survival Advantage

In a clinical study of patients with NET G3, Aranose demonstrated a significantly longer median progression-free survival (mPFS) compared to other common chemotherapy regimens, establishing its clinical superiority in this specific, difficult-to-treat cancer subtype [1].

Neuroendocrine Tumors NET G3 Progression-Free Survival PFS Clinical Trial

Favorable Pharmacokinetic Property: 100% Bioavailability

Aranose exhibits 100% bioavailability, meaning the entire administered dose reaches systemic circulation. This is a favorable and defining pharmacokinetic characteristic [1].

Pharmacokinetics Bioavailability Intravenous

Aranose Application Scenarios: Translating Differentiated Evidence into Research and Procurement Decisions


Preclinical Research in Leukemia and Plasmacytoma Models

Select Aranose for in vivo studies of leukemia (especially where a 65-194% lifespan extension has been documented [1]) and plasmacytoma, where it has shown higher activity than Carmustine [2]. This evidence supports its use as a positive control or as a test agent in novel combination therapies targeting these specific hematological malignancies.

Investigational Agent for Neuroendocrine Tumors (NETs), Particularly G3

Based on its superior median progression-free survival (19.3 months vs. 4.4-14.8 months for comparators, p=0.01 [3]), prioritize Aranose for preclinical and clinical research in neuroendocrine tumors. Its efficacy in this indication, especially against the aggressive G3 subtype, positions it as a compelling candidate for further development and combination studies.

Research Focused on Minimizing Hematological Toxicity in Alkylating Agent Studies

Employ Aranose as a reference nitrosourea when the research objective is to minimize off-target hematological toxicity while maintaining antitumor activity. Its documented class advantage in this area [4] makes it a suitable benchmark for evaluating novel agents or combination regimens where bone marrow suppression is a critical concern.

Pharmacokinetic and Formulation Studies Leveraging High Bioavailability

Utilize Aranose in studies where predictable and complete systemic exposure is paramount. Its 100% bioavailability [5] simplifies pharmacokinetic modeling and can be advantageous in the development of new formulations or drug delivery systems, including liposomal formulations, which have shown potential advantages [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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